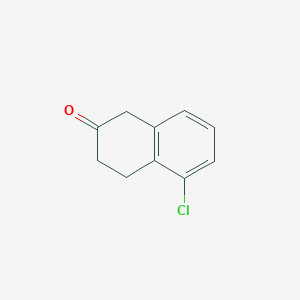
5-Chloro-2-Tetralone
Übersicht
Beschreibung
5-Chloro-2-tetralone, also known as 5-chloro-2-buten-4-one, is an organic compound with a molecular formula of C4H4ClO. It is a colorless, crystalline solid with a faint, sweet odor. 5-Chloro-2-tetralone is primarily used as a laboratory reagent, as it is an important intermediate in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals, dyes, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Chloro-2-Tetralone has been studied for its role in various chemical syntheses. For example, it has been used in the synthesis of tetralones related to tetracyclines, demonstrating its utility in the creation of complex chemical structures (Bhati, 1962). Its properties also facilitate the creation of isopropyl groups in the aromatic ring, as shown in the isopropylation of 6-methoxy-1-tetralone, where it acts as an intermediate in the preparation of bioactive phenolic diterpenes (Banerjee et al., 2019).
Catalysis and Reactions
5-Chloro-2-Tetralone has been involved in research on the catalysis of hydrocarbon oxidation. It was used in a study involving chromium-substituted aluminophosphate-5 (CrAPO-5), showcasing its reactivity in the presence of specific catalysts (Chen & Sheldon, 1995). Such studies highlight its potential in developing new catalytic processes.
Pharmaceutical and Medicinal Research
In the pharmaceutical domain, derivatives of tetralone, which include 5-Chloro-2-Tetralone, have been explored for their potential in creating therapeutic agents. For instance, compounds from Ammannia baccifera containing tetralone structures showed significant anti-tubercular activity (Upadhyay et al., 2012). Additionally, tetralones isolated from Ampelocera edentula have been studied for their antileishmanial activity, demonstrating the potential use of these compounds in treating infectious diseases (Fournet et al., 1994).
Eigenschaften
IUPAC Name |
5-chloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCGXZKCTYRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393664 | |
| Record name | 5-Chloro-2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-Tetralone | |
CAS RN |
69739-64-6 | |
| Record name | 5-Chloro-2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



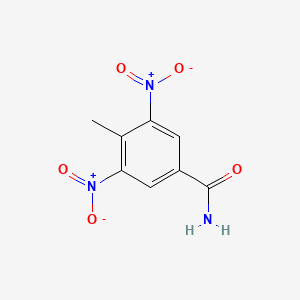
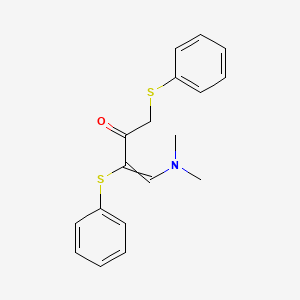
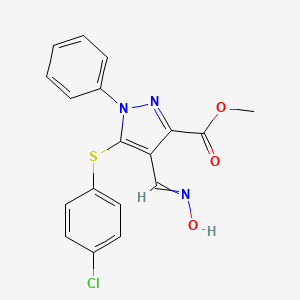
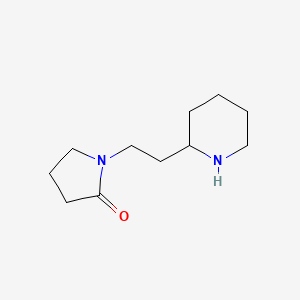
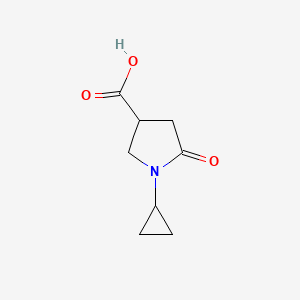
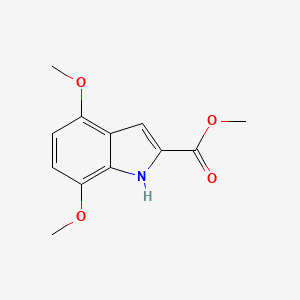

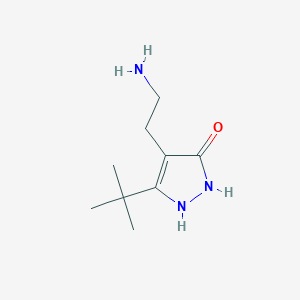
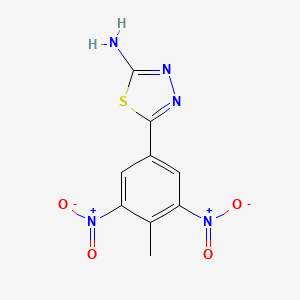
![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)
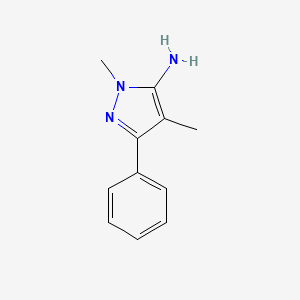
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)